molecular formula C20H21N5O2S B12050557 N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12050557
M. Wt: 395.5 g/mol
InChI Key: BNTAIZDZSUFBKK-UHFFFAOYSA-N
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Description

This compound (CAS: 328020-70-8) features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl ring. A sulfanyl (-S-) bridge connects the triazole to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-13-25-19(15-9-11-21-12-10-15)23-24-20(25)28-14-18(26)22-16-7-5-6-8-17(16)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26)

InChI Key

BNTAIZDZSUFBKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with a complex molecular structure that includes an ethoxyphenyl group, a triazole ring, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

Property Details
Molecular Formula C20H21N5O2S
IUPAC Name This compound
InChI Key InChI=1S/C20H21N5O2S/c1-3-12...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its role in inhibiting enzymes and receptors involved in various metabolic pathways. The mechanism may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
  • Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that influence cellular behavior.

Antiviral Properties

Recent studies have indicated that triazole derivatives exhibit significant antiviral activities. For instance, compounds similar to this compound have been evaluated for their efficacy against various viruses.

In a comparative study involving heterocyclic compounds, certain derivatives demonstrated potent inhibition against herpes simplex virus (HSV) replication in Vero cells, achieving over 90% inhibition at specific concentrations . This suggests that compounds with a triazole framework may be promising candidates for antiviral drug development.

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, derivatives with triazole rings have shown varying degrees of antiproliferative activity across different cancer cell lines. Studies report IC50 values ranging from low micromolar concentrations (0.80 - 2.27 μM) against HeLa cells and other cancer types .

Study 1: Antiviral Activity

In a study assessing the antiviral efficacy of triazole derivatives, the compound was tested against several viral strains. Results indicated that certain modifications to the triazole structure enhanced antiviral potency significantly:

Compound Virus Tested CC50 (μM) IC50 (μM)
Compound AHSV6006.0
Compound BCV-B4174.5

These findings support the hypothesis that structural variations can lead to significant differences in biological activity.

Study 2: Anticancer Efficacy

Another investigation focused on the antiproliferative effects of triazole-containing compounds against various cancer cell lines:

Cell Line IC50 (μM)
HeLa0.80
MDA-MB-231>10
HT-293.42

This data illustrates the varying effectiveness of these compounds based on structural modifications and the specific cancer type being targeted.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name R1 (Position 4) R2 (Position 5) Acetamide Substituent Key Properties/Activities Reference
Target Compound Allyl Pyridin-4-yl 2-Ethoxyphenyl Potential Orco agonist
VUAA-1 Ethyl Pyridin-3-yl 4-Ethylphenyl Orco agonist (insect olfaction)
OLC-12 Ethyl Pyridin-4-yl 4-Isopropylphenyl Orco agonist
KA3 (N-(4-chlorophenyl) derivative) Aryl-methyl Pyridin-4-yl 4-Chlorophenyl Antimicrobial, antioxidant
ZE-4b Ethyl Pyridin-2-yl Phenylmethylidene Antiproliferative activity
GPR-17 ligand 4-Ethoxyphenyl Pyridin-3-yl 2-Methylphenyl Targets GPR-17 receptor

Key Observations:

  • Substituent Position on Pyridine : Pyridin-4-yl (target) vs. pyridin-3-yl (VUAA-1) alters hydrogen bonding and π-π stacking. Pyridin-4-yl’s nitrogen at the para position may enhance receptor binding in insect Orco channels compared to pyridin-3-yl .
  • Acetamide Substituent : Electron-donating ethoxy (target) vs. electron-withdrawing chloro (KA3) affects solubility and membrane permeability. KA3’s 4-chlorophenyl enhances antimicrobial activity, suggesting the target’s ethoxy may prioritize metabolic stability over potency .

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